molecular formula C8H11NO2S B1625937 3,5-Dimethylbenzenesulfonamide CAS No. 65625-49-2

3,5-Dimethylbenzenesulfonamide

Cat. No.: B1625937
CAS No.: 65625-49-2
M. Wt: 185.25 g/mol
InChI Key: BRPHYVPAIXLWED-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It features a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the sulfonamide group.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzylamine.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Similar structure but with fluorine atoms instead of methyl groups.

    3,5-Dimethylbenzenesulfonyl chloride: Precursor to 3,5-dimethylbenzenesulfonamide.

    N,N-Dimethylbenzenesulfonamide: Features an N,N-dimethyl group instead of the sulfonamide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 3 and 5 positions enhances its stability and reactivity compared to other sulfonamides .

Properties

IUPAC Name

3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPHYVPAIXLWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509089
Record name 3,5-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65625-49-2
Record name 3,5-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylbenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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